molecular formula C25H30N4O5 B3003209 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894021-00-2

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No. B3003209
CAS RN: 894021-00-2
M. Wt: 466.538
InChI Key: VHRFEMNIDFMTQJ-UHFFFAOYSA-N
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Description

The compound , 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide, is a piperazine derivative. Piperazine derivatives are known for their diverse pharmacological activities, which include potential therapeutic applications in the treatment of dementia and central nervous system disorders. The specific compound mentioned does not appear directly in the provided papers, but the papers do discuss related piperazine derivatives and their biological activities, which can provide insight into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that introduce various functional groups to achieve the desired biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position significantly increased anti-acetylcholinesterase (anti-AChE) activity . This suggests that the synthesis of the compound might also involve strategic placement of bulky groups to enhance its biological activity.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. For example, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the anti-AChE activity of the synthesized compounds . The basic quality of the nitrogen atom of piperidine was also found to be important for activity. These findings indicate that the molecular structure, particularly the nature of substituents on the piperazine ring, plays a critical role in the biological activity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The study of 1,4-piperazine-2,5-diones showed that different crystalline forms can exhibit different hydrogen-bonding networks, which are essential for the stability and reactivity of the compound . The ability to form polymorphic crystalline forms can influence the compound's solubility, stability, and overall reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and crystallinity, are influenced by their molecular structure. The study of 1,4-piperazine-2,5-diones revealed that crystallization can produce polymorphic forms with different hydrogen-bonding networks, which can affect the compound's physical properties . Additionally, the presence of specific functional groups, such as the benzotriazole moiety in 4-alkyl-1-(o-methoxyphenyl)piperazines, contributes to the affinity for certain receptors, indicating that the physical properties of these compounds are closely linked to their chemical structure and biological activity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. If it shows promising activity in initial tests, it could potentially be developed into a new pharmaceutical .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-2-32-21-6-4-20(5-7-21)29-16-19(14-24(29)30)26-25(31)28-11-9-27(10-12-28)15-18-3-8-22-23(13-18)34-17-33-22/h3-8,13,19H,2,9-12,14-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFEMNIDFMTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

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